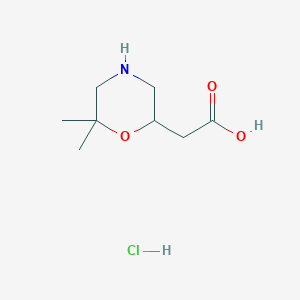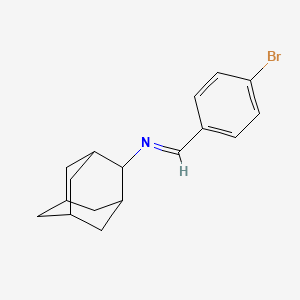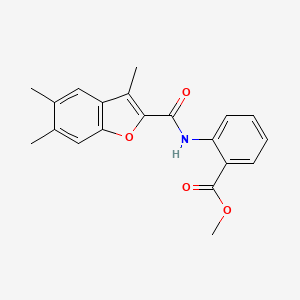
2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride is a chemical compound . Unfortunately, there is limited information available about this compound.
Synthesis Analysis
The synthesis of 2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride is not well-documented in the available literature .Molecular Structure Analysis
The molecular structure of 2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride is represented by the InChI code:1S/C8H15NO3.ClH/c1-8(2)5-9-4-6(12-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
The specific chemical reactions involving 2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride are not fully detailed in the available resources . It is known that the compound has a molecular weight of 209.67 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals. The morpholine ring present in the molecule serves as a scaffold for creating diverse heterocyclic structures that are often found in drugs with antifungal, antibacterial, and anticancer properties .
Development of Anticancer Agents
The unique structure of this compound allows for its use in the development of anticancer agents. Its ability to act as a building block for complex molecules makes it valuable in synthesizing compounds that can interfere with cancer cell growth and proliferation .
Creation of Anti-inflammatory Medications
Researchers utilize this compound to develop anti-inflammatory medications. The morpholine moiety can be modified to enhance the drug’s ability to reduce inflammation in various medical conditions .
Pharmaceutical Research
In pharmaceutical research, this compound is used to create a wide range of pharmacologically active molecules. Its versatility in chemical reactions makes it a valuable asset for developing new medications with improved efficacy and safety profiles .
Material Science
In material science, this compound can be used to modify the properties of materials at a molecular level. Its inclusion in polymers can lead to the development of materials with specific characteristics like increased durability or conductivity .
Chemical Synthesis
It plays a significant role in chemical synthesis, serving as an intermediate in the production of various organic compounds. Its reactivity allows for the creation of complex molecules with precise functional groups .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent or a standard for calibrating instruments. Its well-defined properties make it suitable for use in high-precision analytical procedures .
Educational Purposes
Lastly, it is used for educational purposes in academic research labs to teach advanced organic synthesis techniques. Students can learn about the practical applications of morpholine derivatives and their role in modern chemistry .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(6,6-dimethylmorpholin-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)5-9-4-6(12-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKZLHPOJSELEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)CC(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3003386.png)

![N,2,4-Trimethyl-6-methylsulfanyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B3003389.png)

![6-[4-(6-Methylpyrazin-2-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003391.png)




![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate](/img/structure/B3003398.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B3003400.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3003401.png)